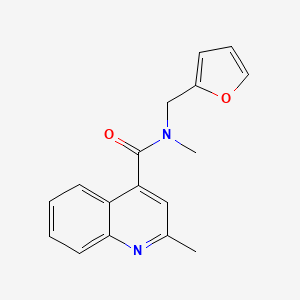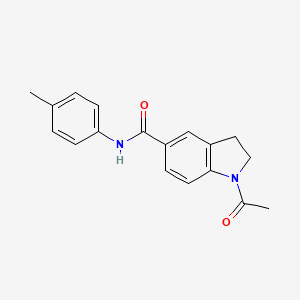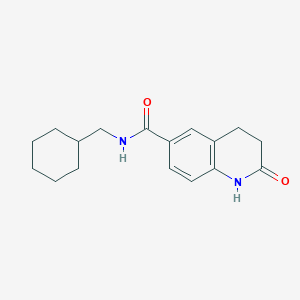
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been studied extensively for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has also been studied for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a key role in the immune response. N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide specifically stimulates the production of tumor necrosis factor-alpha (TNF-alpha), which can cause the death of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which can lead to inflammation and immune system activation. N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide can also cause the death of cancer cells through a process called apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide. Another area of research is the exploration of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide's potential use in combination with other anti-cancer agents. Additionally, the development of new formulations of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide that improve its solubility and stability could make it a more viable option for clinical use.
Métodos De Síntesis
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroquinazoline with methylamine, followed by reduction with lithium aluminum hydride and acetylation with acetic anhydride. This synthesis method has been optimized over the years to increase the yield and purity of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-10-12(9)14-8-16(13(10)18)7-11(17)15(2)3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJFLFSNYMPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)





![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)

![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)